molecular formula C9H13N3O B2538212 (6-Cyclobutoxypyrimidin-4-yl)methanamine CAS No. 1439900-22-7

(6-Cyclobutoxypyrimidin-4-yl)methanamine

Cat. No.: B2538212
CAS No.: 1439900-22-7
M. Wt: 179.223
InChI Key: DBKAAZQIZQKWRQ-UHFFFAOYSA-N
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Description

(6-Cyclobutoxypyrimidin-4-yl)methanamine is a heterocyclic compound with the molecular formula C9H13N3O It features a pyrimidine ring substituted with a cyclobutoxy group at the 6-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclobutoxypyrimidin-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as urea or guanidine.

    Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via an etherification reaction, where a cyclobutanol derivative reacts with the pyrimidine ring in the presence of a suitable base.

    Attachment of the Methanamine Group: The methanamine group can be attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclobutoxypyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Cyclobutoxypyrimidin-4-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored as a building block for the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological activities.

    Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Cyclobutoxypyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.

    Receptor Modulation: Interacting with cellular receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Cyclobutoxypyridin-3-yl)methanamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (6-Cyclobutoxypyrimidin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

Uniqueness

(6-Cyclobutoxypyrimidin-4-yl)methanamine is unique due to the specific combination of the cyclobutoxy group and the methanamine group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(6-cyclobutyloxypyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-5-7-4-9(12-6-11-7)13-8-2-1-3-8/h4,6,8H,1-3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKAAZQIZQKWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=NC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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